

Application Notes and Protocols for the Synthesis of Di-tert-butylacetylene

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Compound of Interest

Compound Name: *Di-t-butylacetylene*

Cat. No.: *B093683*

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Abstract

This document provides a detailed experimental protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne. The described methodology follows a robust two-step synthetic sequence commencing from the readily available starting material, pinacolone. The protocol first details the conversion of pinacolone to an intermediate geminal dichloride, followed by a double dehydrohalogenation to yield the target alkyne. This method circumvents the challenges associated with direct alkylation of terminal alkynes with sterically hindered tertiary halides, which are prone to elimination side reactions. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

Di-tert-butylacetylene is a symmetrically disubstituted alkyne characterized by the presence of two bulky tert-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance imparts unique chemical and physical properties to the molecule, making it a valuable building block in various fields of chemical research, including organometallic chemistry, materials science, and as a sterically demanding ligand in catalysis. The synthesis of such sterically hindered alkynes can be challenging due to competing elimination reactions in traditional alkyne alkylation strategies. The protocol outlined herein provides a reliable method for the preparation of di-tert-butylacetylene in a laboratory setting.

Data Presentation

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[1]
Molecular Weight	138.25 g/mol	[1]
Appearance	Colorless liquid or solid	
Melting Point	19-28 °C	[2]
Boiling Point	113 °C	[2]
Density	0.712 g/mL	[2]
Refractive Index (n _D)	1.406	[2]
¹ H NMR (CDCl ₃)	δ 1.25 (s, 18H)	
¹³ C NMR (CDCl ₃)	δ 85.7 (alkyne), 31.5 (quaternary C), 30.8 (CH ₃)	[1]
CAS Number	17530-24-4	[2]

Experimental Protocols

The synthesis of di-tert-butylacetylene is achieved through a two-step process starting from pinacolone. The first step involves the conversion of pinacolone to 2,2-dichloro-3,3-dimethylbutane, followed by a double dehydrohalogenation to afford the final product.

Step 1: Synthesis of 2,2-Dichloro-3,3-dimethylbutane from Pinacolone

This procedure involves the reaction of pinacolone with phosphorus pentachloride to replace the carbonyl oxygen with two chlorine atoms.

Materials:

- Pinacolone
- Phosphorus pentachloride (PCl₅)

- Anhydrous diethyl ether
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
- Place phosphorus pentachloride (1.1 equivalents) into the flask.
- Cool the flask in an ice bath and slowly add pinacolone (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC-MS.

- After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
- Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude 2,2-dichloro-3,3-dimethylbutane can be purified by distillation.

Step 2: Synthesis of Di-tert-butylacetylene via Double Dehydrohalogenation

This step involves the elimination of two molecules of hydrogen chloride from 2,2-dichloro-3,3-dimethylbutane using a strong base to form the alkyne.

Materials:

- 2,2-Dichloro-3,3-dimethylbutane
- Sodium amide (NaNH_2) or Potassium tert-butoxide (KOtBu)
- Anhydrous dimethyl sulfoxide (DMSO) or liquid ammonia
- Inert gas (Argon or Nitrogen)
- Round-bottom flask
- Condenser
- Magnetic stirrer
- Heating mantle

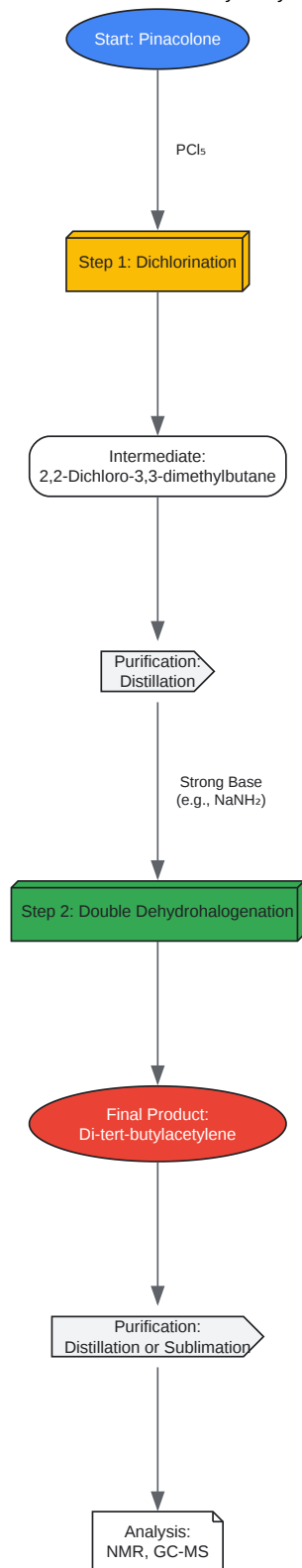
- Extraction solvent (e.g., pentane)
- Distillation apparatus

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
- Place a strong base, such as sodium amide (at least 2.2 equivalents), in the flask.
- Add an anhydrous solvent, such as DMSO. If using sodium amide, liquid ammonia can also be used as the solvent at low temperatures.
- Slowly add the 2,2-dichloro-3,3-dimethylbutane (1.0 equivalent) to the stirred suspension of the base.
- Heat the reaction mixture to a temperature appropriate for the chosen base and solvent system (e.g., for NaNH_2 in DMSO, the temperature may be moderately elevated) and stir for several hours. Monitor the reaction for the disappearance of the starting material.
- After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water or ice.
- Extract the product with a low-boiling organic solvent such as pentane.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- Filter and carefully remove the solvent by distillation.
- The crude di-tert-butylacetylene can be purified by distillation or sublimation to yield the final product.

Mandatory Visualization

Experimental Workflow for Di-tert-butylacetylene Synthesis

[Click to download full resolution via product page](#)Caption: Workflow of **Di-t-butylacetylene** Synthesis.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
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